molecular formula C9H17ClN2O B6181017 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, Mixture of diastereomers CAS No. 2613383-08-5

2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, Mixture of diastereomers

Cat. No.: B6181017
CAS No.: 2613383-08-5
M. Wt: 204.70 g/mol
InChI Key: BJEAAGBCFUCCSZ-UHFFFAOYSA-N
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Description

2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, mixture of diastereomers: is a complex organic compound belonging to the naphthyridine family Naphthyridines are heterocyclic aromatic compounds characterized by a fused pyridine and pyrimidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride typically involves multiple steps, starting with the construction of the naphthyridine core. One common approach is the Friedländer synthesis , which involves the condensation of an appropriate amine with a carbonyl compound to form the naphthyridine ring. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly affect the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing the naphthyridine core to simpler structures.

  • Substitution: : Replacing hydrogen atoms on the naphthyridine ring with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include various derivatives of the naphthyridine core, which can be further modified for specific applications.

Scientific Research Applications

2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride: has several scientific research applications:

  • Medicinal Chemistry: : The compound and its derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.

  • Material Science: : Its unique structural properties make it suitable for use in the development of new materials with specific electronic or photonic properties.

  • Chemical Biology: : The compound can be used as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism by which 2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride exerts its effects involves interaction with specific molecular targets. For example, in medicinal applications, the compound may bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. The exact molecular targets and pathways would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride: can be compared with other naphthyridine derivatives, such as 1,6-naphthyridines and 1,8-naphthyridines . While these compounds share the naphthyridine core, they differ in their substitution patterns and functional groups, leading to different biological activities and applications.

Conclusion

2-methyl-decahydro-2,7-naphthyridin-1-one hydrochloride, mixture of diastereomers: is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of new materials and biologically active molecules.

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Properties

CAS No.

2613383-08-5

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

2-methyl-3,4,4a,5,6,7,8,8a-octahydro-2,7-naphthyridin-1-one;hydrochloride

InChI

InChI=1S/C9H16N2O.ClH/c1-11-5-3-7-2-4-10-6-8(7)9(11)12;/h7-8,10H,2-6H2,1H3;1H

InChI Key

BJEAAGBCFUCCSZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CCNCC2C1=O.Cl

Purity

95

Origin of Product

United States

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